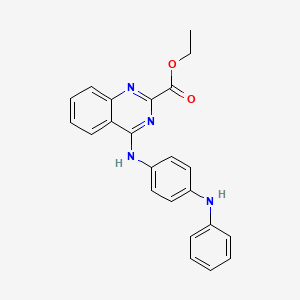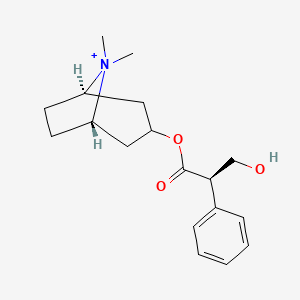
3-Carbamoylbenzoic acid
Vue d'ensemble
Description
3-Carbamoylbenzoic acid is a carbamoylbenzoic acid . It has a molecular formula of C8H7NO3 .
Synthesis Analysis
The synthesis of 3-Carbamoylbenzoic acid has been studied in the context of creating small-molecule inhibitors of the catalytic endonuclease function of APE1 . The synthesis involved designing and creating different classes of these inhibitors that contain a 3-carbamoylbenzoic acid scaffold . Further structural modifications were made with the aim of increasing the activity and cytotoxicity of these inhibitors .Molecular Structure Analysis
The molecular structure of 3-Carbamoylbenzoic acid is represented by the InChI code:InChI=1S/C8H7NO3/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H2,9,10)(H,11,12) . The Canonical SMILES representation is C1=CC(=CC(=C1)C(=O)O)C(=O)N . Chemical Reactions Analysis
The chemical reactions involving 3-Carbamoylbenzoic acid are primarily related to its use in the synthesis of small-molecule inhibitors . The synthesis process involves structural modifications to increase the activity and cytotoxicity of these inhibitors .Physical And Chemical Properties Analysis
3-Carbamoylbenzoic acid has a molecular weight of 165.15 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 2 . The Exact Mass and Monoisotopic Mass is 165.042593085 g/mol . The Topological Polar Surface Area is 80.4 Ų .Applications De Recherche Scientifique
Inhibitors of Human Apurinic/Apyrimidinic Endonuclease 1 (APE1)
3-Carbamoylbenzoic acid derivatives have been designed and synthesized as inhibitors of APE1 . APE1 is a critical enzyme in the DNA base excision repair pathway, which is essential for repairing damaged DNA. By inhibiting APE1, these derivatives can potentially be used in cancer therapeutics as a way to sensitize cancer cells to DNA-damaging agents.
Organic Synthesis
Carboxylic acids, including 3-Carbamoylbenzoic acid, play a significant role in organic synthesis . They are involved in various reactions such as substitution, elimination, and coupling, which are fundamental in creating complex organic molecules. This makes them valuable in synthesizing pharmaceuticals and other organic compounds.
Nanotechnology
In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of nanoparticles . 3-Carbamoylbenzoic acid can potentially modify the surface of nanostructures like carbon nanotubes and graphene, enhancing their properties for various applications.
Polymer Chemistry
Carboxylic acids serve as monomers, additives, and catalysts in polymer chemistry . 3-Carbamoylbenzoic acid could be used in the synthesis of polymers with specific properties, such as increased durability or conductivity.
Medicinal Chemistry
The derivatives of 3-Carbamoylbenzoic acid can be utilized in medicinal chemistry for the development of new drugs . Their ability to interact with enzymes and receptors can lead to the creation of novel therapeutic agents.
Surface Modification of Nanoparticles
3-Carbamoylbenzoic acid can assist in the surface modification of metallic nanoparticles . This is crucial for creating functional nanomaterials that can be used in electronics, catalysis, and environmental remediation.
DNA Repair and Redox Signaling
Compounds derived from 3-Carbamoylbenzoic acid can influence DNA repair and redox signaling pathways . This opens up possibilities for their use in understanding and manipulating cellular processes related to aging and disease.
Cancer Research
The inhibition of APE1 by 3-Carbamoylbenzoic acid derivatives has implications in cancer research . Targeting APE1 can lead to new approaches in cancer treatment, particularly in enhancing the efficacy of existing chemotherapeutic agents.
Mécanisme D'action
Target of Action
3-Carbamoylbenzoic acid is a derivative of carbamoylbenzoic acid . It has been found to inhibit the activity of Human Apurinic/Apyrimidinic Endonuclease 1 (APE1) , a key enzyme involved in the DNA base excision repair pathway. APE1 plays a crucial role in maintaining genome stability, making it a significant target for 3-Carbamoylbenzoic acid.
Pharmacokinetics
It is known to have high gastrointestinal absorption . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good membrane permeability These properties could contribute to its bioavailability
Orientations Futures
The future directions of 3-Carbamoylbenzoic acid research are likely to involve further exploration of its potential as a component in the synthesis of small-molecule inhibitors . The aim would be to increase the activity and cytotoxicity of these inhibitors, which could have significant implications for the treatment of various health conditions .
Propriétés
IUPAC Name |
3-carbamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H2,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUKYCZRWSQGAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196309 | |
| Record name | Benzoic acid, 3-(aminocarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4481-28-1 | |
| Record name | 3-(Aminocarbonyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4481-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isophthalamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004481281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3-(aminocarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-carbamoylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPHTHALAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86ZTG9TZOB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 3-carbamoylbenzoic acid derivatives affect their potency as APE1 inhibitors?
A2: The study highlights that structural modifications to the 3-carbamoylbenzoic acid scaffold can significantly impact the inhibitory potency of these compounds against APE1. [] While the specific structure-activity relationships are not extensively discussed in this paper, it mentions that several modifications led to derivatives with low micromolar IC50 values, indicating their potential as APE1 inhibitors. Further research is needed to fully understand the impact of different substituents on the 3-carbamoylbenzoic acid scaffold on APE1 inhibition and to optimize the structure for improved potency and selectivity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Chloro-3-methylphenoxy)acetic acid [4-[(4-methylanilino)-oxomethyl]phenyl] ester](/img/structure/B1225885.png)
![3-[(2,4-Difluorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B1225886.png)
![3-chloro-N-[3-[(2-furanylmethylamino)-oxomethyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B1225888.png)
![N'-[2-[[1-(4-methylphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]-1-oxoethyl]-2-furancarbohydrazide](/img/structure/B1225889.png)

![3-chloro-N-(2-furanylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1225894.png)
![N-[3-[[(4-nitrophenyl)-oxomethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1225896.png)
![2-[2-[2-[(4-Tert-butyl-2,6-dimethylphenyl)thio]ethyl]-1-pyridin-1-iumyl]-1-(4-nitrophenyl)ethanone](/img/structure/B1225898.png)
![4-({1-[4-(Ethoxycarbonyl)phenyl]-3,5-dioxo-4-pyrazolidinylidene}methyl)-2-methoxyphenyl 2-furoate](/img/structure/B1225900.png)


![1-[2-(4-Chlorophenyl)sulfonylethyl]-1-ethyl-3-phenylurea](/img/structure/B1225909.png)
